molecular formula C10H12ClNO B564022 1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone CAS No. 110872-53-2

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone

Cat. No.: B564022
CAS No.: 110872-53-2
M. Wt: 197.662
InChI Key: ITUSXVLPDHNTLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone is an organic compound with a complex structure that includes an amino group, two methyl groups, and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone typically involves the reaction of 4-amino-2,5-dimethylphenol with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloroethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone is unique due to the presence of both an amino group and a chloroethanone moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

110872-53-2

Molecular Formula

C10H12ClNO

Molecular Weight

197.662

IUPAC Name

1-(4-amino-2,5-dimethylphenyl)-2-chloroethanone

InChI

InChI=1S/C10H12ClNO/c1-6-4-9(12)7(2)3-8(6)10(13)5-11/h3-4H,5,12H2,1-2H3

InChI Key

ITUSXVLPDHNTLY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)CCl)C)N

Synonyms

Ethanone, 1-(4-amino-2,5-dimethylphenyl)-2-chloro- (9CI)

Origin of Product

United States

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